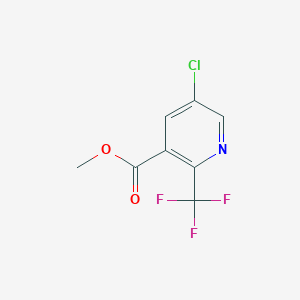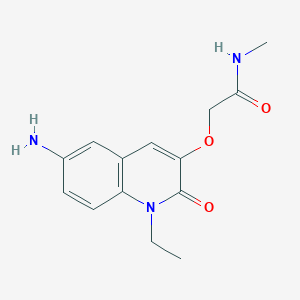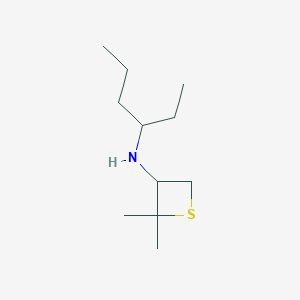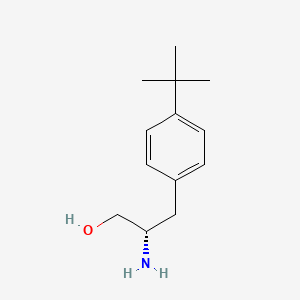
4-Fluoro-2-phenyl-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-2-phenylbenzo[d]thiazole is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom and a phenyl group in the structure of 4-Fluoro-2-phenylbenzo[d]thiazole enhances its chemical properties, making it a valuable compound for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-phenylbenzo[d]thiazole can be achieved through several methods. One common approach involves the reaction of 2-aminothiophenol with substituted benzaldehydes in the presence of a catalyst such as sodium metabisulfite (Na2S2O5). The reaction is typically carried out in ethanol at elevated temperatures to yield the desired benzothiazole derivative .
Industrial Production Methods
Industrial production of 4-Fluoro-2-phenylbenzo[d]thiazole may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact of the production process .
化学反応の分析
Types of Reactions
4-Fluoro-2-phenylbenzo[d]thiazole undergoes various chemical reactions, including:
Electrophilic Substitution: The aromatic ring of the benzothiazole can undergo electrophilic substitution reactions, particularly at the C-5 position.
Nucleophilic Substitution: The presence of the fluorine atom makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine can yield 5-bromo-4-fluoro-2-phenylbenzo[d]thiazole, while nucleophilic substitution with sodium hydroxide can result in the formation of 4-hydroxy-2-phenylbenzo[d]thiazole .
科学的研究の応用
4-Fluoro-2-phenylbenzo[d]thiazole has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Material Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic devices.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications
作用機序
The mechanism of action of 4-Fluoro-2-phenylbenzo[d]thiazole involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The presence of the fluorine atom enhances the compound’s binding affinity and selectivity towards its targets .
類似化合物との比較
Similar Compounds
2-Phenylbenzothiazole: Lacks the fluorine atom, resulting in different chemical properties and biological activities.
4-Chloro-2-phenylbenzo[d]thiazole: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.
2-Arylbenzothiazoles: A broader class of compounds with diverse substituents at the 2-position, exhibiting a wide range of biological activities.
Uniqueness
4-Fluoro-2-phenylbenzo[d]thiazole is unique due to the presence of the fluorine atom, which enhances its chemical stability, lipophilicity, and binding affinity to molecular targets. These properties make it a valuable compound for various scientific research applications and potential therapeutic uses .
特性
CAS番号 |
1629-92-1 |
|---|---|
分子式 |
C13H8FNS |
分子量 |
229.27 g/mol |
IUPAC名 |
4-fluoro-2-phenyl-1,3-benzothiazole |
InChI |
InChI=1S/C13H8FNS/c14-10-7-4-8-11-12(10)15-13(16-11)9-5-2-1-3-6-9/h1-8H |
InChIキー |
CDTAWXASQSOOJN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3S2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1,1-Dioxidobenzo[d]isothiazol-3-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13014673.png)
![3,3,4-Trimethylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13014679.png)


![3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B13014697.png)
![8-Methoxy-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride](/img/structure/B13014700.png)



![2-Fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B13014715.png)
![tert-Butyl8-oxo-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B13014726.png)



